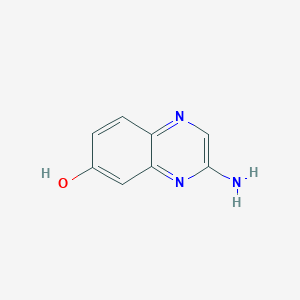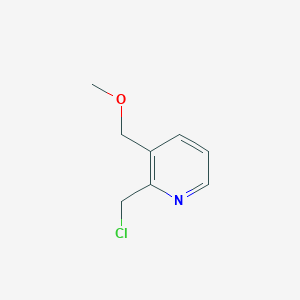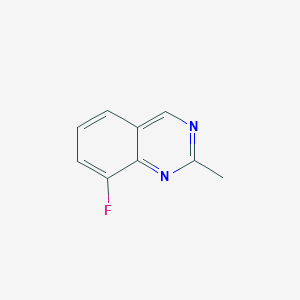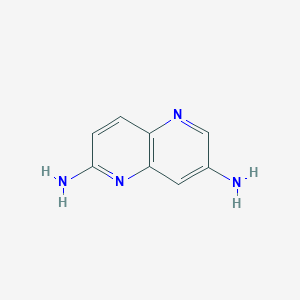
3-Aminoquinoxalin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminoquinoxalin-6-ol is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in pharmaceutical and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminoquinoxalin-6-ol typically involves the functionalization of quinoxaline derivatives. One common method is the hydroxylation of quinoxalin-2(1H)-one using a photocatalyst such as graphitic carbon nitride under air conditions . This method yields 3-hydroxyquinoxalin-2(1H)-ones, which can then be further functionalized to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the use of heterogeneous catalysis. This approach offers advantages like low cost, environmental friendliness, and high selectivity . The use of recyclable catalysts and simple reaction conditions makes it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Aminoquinoxalin-6-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Molecular oxygen or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions include nitrosoquinoxalines, nitroquinoxalines, and various substituted quinoxalines .
Aplicaciones Científicas De Investigación
3-Aminoquinoxalin-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-Aminoquinoxalin-6-ol involves its interaction with various molecular targets. The compound can inhibit enzymes or interact with DNA, leading to its biological effects. The presence of amino and hydroxyl groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing pathways related to cell growth and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Quinoxalin-2(1H)-one: A parent compound with similar structural features but lacking the amino and hydroxyl groups.
3-Hydroxyquinoxalin-2(1H)-one: Similar to 3-Aminoquinoxalin-6-ol but with only a hydroxyl group.
2,3-Diaminoquinoxaline: Contains two amino groups but lacks the hydroxyl group.
Uniqueness
This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs .
Propiedades
Fórmula molecular |
C8H7N3O |
|---|---|
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
3-aminoquinoxalin-6-ol |
InChI |
InChI=1S/C8H7N3O/c9-8-4-10-6-2-1-5(12)3-7(6)11-8/h1-4,12H,(H2,9,11) |
Clave InChI |
SSCVGABMEIRBMI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=C(N=C2C=C1O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11917287.png)

![(2-Methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine](/img/structure/B11917309.png)
![3aH-Cyclopenta[b]quinoxaline](/img/structure/B11917321.png)

![6-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B11917336.png)




![6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde](/img/structure/B11917355.png)
![{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanamine](/img/structure/B11917360.png)
![2H-Pyrrolo[3,2-E]benzoxazole](/img/structure/B11917372.png)
